Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219977-15-7
VCID: VC3400652
InChI: InChI=1S/C20H23NO3.ClH/c22-20(24-14-16-5-2-1-3-6-16)18-8-10-19(11-9-18)23-15-17-7-4-12-21-13-17;/h1-3,5-6,8-11,17,21H,4,7,12-15H2;1H
SMILES: C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C20H24ClNO3
Molecular Weight: 361.9 g/mol

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

CAS No.: 1219977-15-7

Cat. No.: VC3400652

Molecular Formula: C20H24ClNO3

Molecular Weight: 361.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride - 1219977-15-7

Specification

CAS No. 1219977-15-7
Molecular Formula C20H24ClNO3
Molecular Weight 361.9 g/mol
IUPAC Name benzyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C20H23NO3.ClH/c22-20(24-14-16-5-2-1-3-6-16)18-8-10-19(11-9-18)23-15-17-7-4-12-21-13-17;/h1-3,5-6,8-11,17,21H,4,7,12-15H2;1H
Standard InChI Key PKCYHOZQCPZEHA-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) has the molecular formula C20_{20}H24_{24}ClNO3_{3} and a molecular weight of 361.86 g/mol . The structure comprises:

  • A benzoate ester backbone (C6_6H5_5COO−) at the para position.

  • A piperidin-3-ylmethoxy group (-O-CH2_2-C5_5H10_{10}N) attached to the benzene ring.

  • A benzyl protecting group (C6_6H5_5CH2_2-) esterified to the carboxylate.

  • A hydrochloride counterion stabilizing the piperidine nitrogen .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1219977-15-7
IUPAC NameBenzyl 4-(piperidin-3-ylmethoxy)benzoate hydrochloride
SMILESO=C(OCC1=CC=CC=C1)C2=CC=C(OCC3CNCCC3)C=C2.[H]Cl
Molecular Weight361.86 g/mol
Purity≥95% (HPLC)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride typically involves multi-step organic reactions, as inferred from analogous piperidine derivatives :

  • Protection of Piperidine:

    • 3-Aminopiperidine or its derivatives undergo N-methoxycarbonylation using methyl chloroformate under basic conditions (e.g., sodium hydride in tetrahydrofuran) .

    • Example:

      3-Aminopiperidine+ClCO2CH3NaH, THFMethyl 3-piperidinylcarbamate\text{3-Aminopiperidine} + \text{ClCO}_2\text{CH}_3 \xrightarrow{\text{NaH, THF}} \text{Methyl 3-piperidinylcarbamate}
  • Etherification:

    • The hydroxyl group of 4-hydroxybenzoic acid reacts with 3-(chloromethyl)piperidine via nucleophilic substitution to form the piperidinylmethoxy linkage.

  • Benzylation:

    • The carboxylate group is esterified with benzyl bromide in the presence of a base (e.g., potassium carbonate).

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .

Optimization Strategies

  • Catalytic Hydrogenation: Rhodium on carbon (Rh/C) under 0.5–2.0 MPa H2_2 pressure facilitates deprotection steps .

  • Chiral Resolution: L-Di-p-toluyl tartaric acid (L-DTTA) is used to isolate enantiomerically pure forms, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions due to the ester moiety.

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point180–185°C (decomposes)DSC
LogP (Partition Coefficient)3.2 ± 0.3Computational
pKa (Piperidine N-H)8.9Potentiometric

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Piperidine Derivatives

CompoundCASMolecular FormulaKey Difference
Benzyl 4-(4-piperidinylmethoxy)benzoate HCl1220034-71-8C20_{20}H24_{24}ClNO3_3Piperidine substituent position (4 vs. 3)
Methyl 3-(piperidin-4-yl)benzoate HCl726185-54-2C13_{13}H18_{18}ClNO2_2Methyl ester vs. benzyl ester

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modify the piperidine/benzoate groups to enhance target affinity.

  • Scale-Up Synthesis: Optimize reaction conditions for industrial production .

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